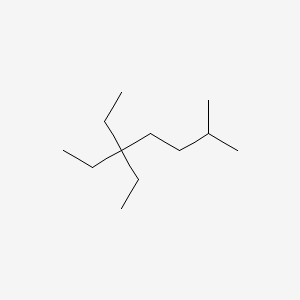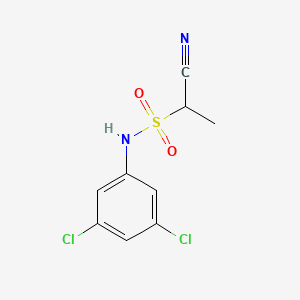![molecular formula C16H17NO B14538916 2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide CAS No. 62445-88-9](/img/structure/B14538916.png)
2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and an amide functional group. The compound’s structure includes a prop-2-enamide backbone with a methyl group and a naphthalen-1-yl ethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with 1-(naphthalen-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
-
Step 1: Formation of 1-(naphthalen-1-yl)ethylamine
- Starting material: Naphthalene
- Reagents: Ethylamine, catalyst (e.g., palladium on carbon)
- Conditions: Hydrogenation reaction at elevated temperature and pressure
-
Step 2: Reaction with 2-methylprop-2-enamide
- Starting material: 2-methylprop-2-enamide
- Reagents: 1-(naphthalen-1-yl)ethylamine, catalyst (e.g., triethylamine)
- Conditions: Stirring at room temperature for several hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of 2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: A simpler analog with a similar naphthalene structure but lacking the amide group.
Naphthalene-1-ylmethylamine: Contains the naphthalene ring and an amine group, similar to the amide in the target compound.
Naphthalene-2-carboxamide: Another amide derivative of naphthalene with a different substitution pattern.
Uniqueness
2-Methyl-N-[1-(naphthalen-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of a naphthalene ring, an ethyl substituent, and an amide functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62445-88-9 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-methyl-N-(1-naphthalen-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C16H17NO/c1-11(2)16(18)17-12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-10,12H,1H2,2-3H3,(H,17,18) |
InChI Key |
JPXHGDYEWVJORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


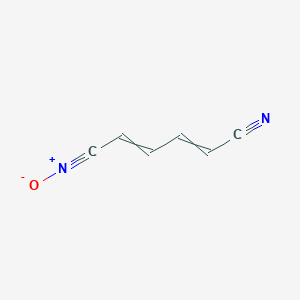
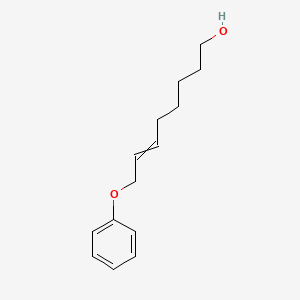
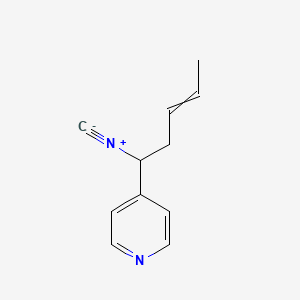
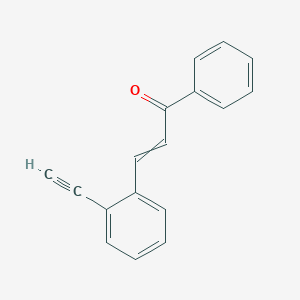
![Naphthalene, 1,1'-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis-](/img/structure/B14538859.png)
![3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione](/img/structure/B14538866.png)
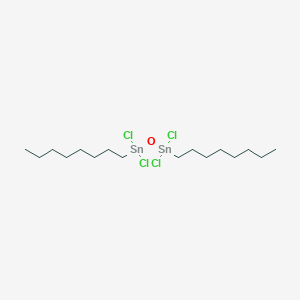
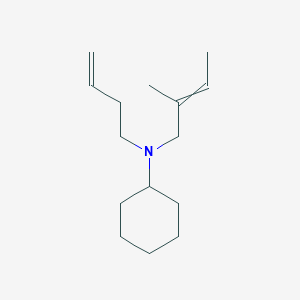
![3-({2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}amino)butanenitrile](/img/structure/B14538902.png)
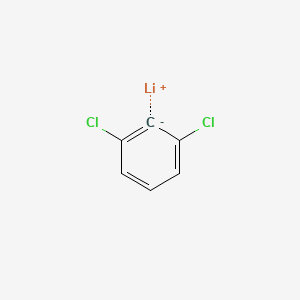
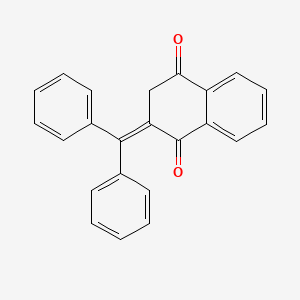
![[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid](/img/structure/B14538930.png)
